(Tetraaminophthalocyaninato)nickel(II)
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;nickel(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N12.Ni/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMLEICURSJLEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20N12Ni | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
123257-00-1 | |
| Record name | Poly[nickel(II)-4,4′,4′′,4′′′-tetraaminophthalocyanine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123257-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
631.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Modification of Tetraaminophthalocyaninato Nickel Ii
Synthetic Methodologies for (Tetraaminophthalocyaninato)nickel(II) Precursors
The synthesis of (Tetraaminophthalocyaninato)nickel(II) and its derivatives often begins with the creation of suitable precursors. A common strategy involves the use of phthalonitriles, which can undergo cyclization to form the phthalocyanine (B1677752) macrocycle. nih.gov One innovative approach utilizes a folded phthalonitrile (B49051) nickel tetramer as a synthetic platform. nih.gov This tetramer is prepared through the nickel complexation of a linear phthalonitrile tetramer, which is itself synthesized via a thiolate-mediated oligomerization of phthalonitrile. nih.gov The key to this method's success is the configurational transformation induced by the nickel complexation, which facilitates the subsequent cyclization. nih.gov
Another route to nickel(II) complex precursors involves the use of β-diketonate-diamine complexes. mdpi.com These compounds are of interest as vapor-phase precursors for the production of nickel(II) oxide systems. mdpi.com Additionally, nickel(II) aryloxide precursors can be synthesized through an amide-alcohol exchange from a bis(amide)nickel(II) complex in the presence of pyridine (B92270). rsc.org The choice of precursor can significantly influence the properties of the final material. For instance, nickel nanoparticles can be generated from nickel(II) and nickel(0) complexes for use in catalysis. rsc.org
The synthesis of meso-edited phthalocyanine derivatives as their Ni(II) complexes can be achieved via a deprotonative macrocyclization of an open-form acyclic phthalonitrile Ni tetramer. nih.gov This precursor is prepared by the thiolate-mediated reductive tetramerization of phthalonitrile followed by metalation. nih.gov This method allows for the creation of phthalocyanine-like macrocycles with unique electronic properties. nih.gov
| Precursor Type | Synthetic Approach | Key Features |
| Phthalonitrile Tetramer | Thiolate-mediated oligomerization of phthalonitrile followed by Ni(II) complexation. nih.gov | The folded conformation of the nickel tetramer is crucial for successful cyclization. nih.gov |
| β-Diketonate-Diamine Complexes | Reaction of a β-diketone and a diamine with a nickel(II) salt. mdpi.com | Serve as precursors for vapor-phase deposition of NiO films. mdpi.com |
| Nickel(II) Aryloxides | Amide-alcohol exchange from [Ni(NR2)2] in the presence of pyridine and an aryl alcohol. rsc.org | The structure of the resulting aryloxide complex depends on the steric bulk of the aryl group. rsc.org |
| Acyclic Phthalonitrile Ni Tetramer | Thiolate-mediated reductive tetramerization of phthalonitrile and subsequent metalation. nih.gov | Enables the synthesis of meso-edited phthalocyanine derivatives with tailored electronic properties. nih.govnih.gov |
Post-Synthetic Functionalization and Derivatization Strategies
Post-synthetic modification (PSM) is a powerful tool for tailoring the properties of (Tetraaminophthalocyaninato)nickel(II) and related materials for specific applications. This approach allows for the introduction of a wide range of functional groups onto a pre-existing framework without altering its fundamental structure. semanticscholar.org
Covalent Grafting Techniques for Material Integration
Covalent grafting ensures the robust attachment of the nickel complex to a support material, leading to enhanced stability and performance. nih.gov
Pyrazine and its derivatives can act as bridging ligands to create coordination polymers. In one example, nickel(II) ions are linked by pyrazine-2,3,5,6-tetracarboxylic acid, which coordinates in a bis-bidentate fashion to form one-dimensional polymeric chains. nih.gov These chains are further linked by another nickel(II) ion, resulting in a two-dimensional layered structure. nih.gov The remaining coordination sites on the octahedral nickel(II) ions are occupied by water molecules, and the layers are connected through hydrogen bonding. nih.gov This strategy demonstrates how pyrazine-based linkers can be used to construct extended networks with specific dimensionalities.
The formation of amide bonds is a fundamental reaction in organic synthesis and can be utilized to functionalize the amino groups of (Tetraaminophthalocyaninato)nickel(II). researchgate.netrsc.org Nickel-catalyzed cross-coupling reactions have emerged as a powerful method for amide bond formation. nih.gov For instance, the Suzuki-Miyaura coupling of amides can be achieved using a nickel catalyst. nih.gov The mechanism of nickel-catalyzed esterification of amides, a related transformation, involves the coordination of the metal to the amide bond, which facilitates its cleavage. researchgate.net The efficiency of this cleavage is dependent on the Lewis acidity of the metal center. researchgate.net These nickel-catalyzed methods offer a versatile route to creating amide linkages under relatively mild conditions. nih.gov
| Linkage Type | Description | Example |
| Pyrazine Linkage | Formation of coordination polymers through bridging pyrazine-based ligands. | Nickel(II) ions bridged by pyrazine-2,3,5,6-tetracarboxylic acid to form a 2D network. nih.gov |
| Amide Linkage | Covalent bond formation between an amine and a carboxylic acid derivative, often facilitated by a catalyst. | Nickel-catalyzed Suzuki-Miyaura coupling of amides for C-C bond formation. nih.gov |
Non-Covalent Immobilization Approaches, including π-π Stacking Interactions
Non-covalent interactions, particularly π-π stacking, provide a valuable method for the immobilization of (Tetraaminophthalocyaninato)nickel(II) onto various substrates. nih.gov These interactions occur between aromatic rings and are characterized by several geometries, including parallel stacked, parallel displaced, and T-shaped. nih.gov The strength of these interactions can be influenced by the electronic nature of substituents on the aromatic rings. nih.gov
In the context of (Tetraaminophthalocyaninato)nickel(II), the large π-system of the phthalocyanine macrocycle readily engages in π-π stacking with materials such as multi-walled carbon nanotubes (MWCNTs). rsc.org This non-covalent functionalization leads to the formation of nanocomposite materials with enhanced properties. For example, a nanocomposite of (Tetraaminophthalocyaninato)nickel(II) and MWCNTs has shown excellent supercapacitive behavior, which is attributed in part to the influence of the nitrogen-containing amino groups on the phthalocyanine rings. rsc.org The study of non-covalent interactions in nickel(II) complexes with nitrogen-containing heteroaromatic ligands has revealed that π-stacking, along with other weak interactions like hydrogen bonding, plays a crucial role in the solid-state stabilization of these compounds. ua.pt A novel form of non-covalent surface-π stacking has also been observed between aromatic groups and peroxide-modified titania nanosheets, driven by vertical π-state polarization. rsc.org
Purification Methodologies for Synthesized Complexes and Derivatives
The purification of synthesized (Tetraaminophthalocyaninato)nickel(II) complexes and their derivatives is a critical step to ensure the removal of unreacted starting materials, byproducts, and other impurities. A common and effective technique for the purification of these types of compounds is flash column chromatography. nih.gov This method utilizes a stationary phase, such as silica (B1680970) gel, and a mobile phase, which is a solvent or a mixture of solvents. The separation is based on the differential adsorption of the components of the mixture to the stationary phase.
For nickel-containing phthalocyanine derivatives, medium pressure liquid chromatography (MPLC) systems are often employed. nih.gov These systems allow for efficient separation and purification of the desired complexes. nih.gov The choice of solvents and the type of column are crucial parameters that need to be optimized for each specific compound. Following chromatographic separation, the purity of the compound is typically verified using various analytical techniques, such as mass spectrometry and spectroscopic methods. mdpi.com
Scale-Up Considerations in Synthesis for Advanced Research Applications
The transition from small-scale laboratory synthesis to the production of (Tetraaminophthalocyaninato)nickel(II) (NiTAPc) in larger quantities for advanced research applications presents a unique set of challenges and strategic considerations. While the fundamental chemistry remains the same, issues related to reaction conditions, purification, and material consistency become more pronounced. Advanced research in areas such as materials science, catalysis, and sensor technology demands high-purity, well-characterized NiTAPc, making a carefully planned scale-up strategy essential.
A primary consideration in the scale-up of NiTAPc synthesis is the management of reaction parameters to ensure consistent product quality. The synthesis typically involves the cyclotetramerization of a phthalonitrile precursor, such as 4-aminophthalonitrile (B1265799) or the reduction of a nitro-substituted phthalocyanine. In larger batches, localized temperature gradients and inefficient mixing can lead to the formation of undesirable byproducts and a broader distribution of isomers. The choice of solvent and catalyst becomes critical in managing these issues. For instance, high-boiling point solvents like quinoline (B57606) or dimethylaminoethanol (B1669961) (DMAE) are often used in phthalocyanine synthesis to maintain the high temperatures required for the reaction. nih.gov However, their complete removal from the final product can be challenging on a larger scale. Greener and more cost-effective solvents such as anisole (B1667542) and glycerol (B35011) are being explored to enhance the sustainability of phthalocyanine synthesis. nih.gov
The inherent low solubility of many phthalocyanine compounds, including NiTAPc, in common organic solvents complicates both the reaction and purification processes. nih.gov This low solubility can lead to aggregation, which affects the compound's spectral and electronic properties. nih.gov Studies on related nickel phthalocyanine derivatives, such as nickel(II) phthalocyanine tetrasulfonic acid tetrasodium (B8768297) salt, have shown that solvent composition and temperature significantly influence monomer-dimer equilibria. nih.gov As the scale of the synthesis increases, so does the propensity for aggregation, which can hinder purification and lead to inconsistencies in the final material's performance.
One of the most significant challenges in the preparative-scale synthesis of tetra-substituted phthalocyanines is the formation of a mixture of four structural isomers (C4h, D2h, C2v, and Cs symmetry). researchgate.net For many advanced applications, the properties of the material can be dependent on the specific isomer or the isomeric ratio. The separation of these isomers is notoriously difficult. researchgate.net While analytical techniques like High-Performance Liquid Chromatography (HPLC) have proven effective for separating isomers of related compounds like tetra-tert-butylphthalocyaninatonickel(II), translating these methods to a preparative scale is a significant undertaking. researchgate.netrsc.org Medium Pressure Liquid Chromatography (MPLC) has also been utilized for this purpose. rsc.org The choice of stationary phase and solvent system for chromatography must be carefully optimized for the specific properties of NiTAPc.
The purification of the final product from starting materials, catalysts, and byproducts is another critical step that requires careful consideration during scale-up. The crude product is often a complex mixture, and its purification can be a multi-step process. Techniques such as solvent washing, soxhlet extraction, and column chromatography are commonly employed. The selection of appropriate solvents is crucial to selectively dissolve impurities while minimizing the loss of the desired product, a task complicated by the aforementioned solubility issues.
The following tables summarize key considerations and findings relevant to the scale-up of NiTAPc synthesis.
Table 1: Key Parameters in Phthalocyanine Synthesis Scale-Up
| Parameter | Laboratory Scale (mg-g) | Preparative Scale (multi-g to kg) | Key Considerations for Scale-Up |
| Reaction Vessel | Round-bottom flask | Jacketed glass reactor, specialized vessel | Uniform heating/cooling, efficient stirring, inert atmosphere control. |
| Solvent | High-purity, small volume | Technical grade, larger volume, potential for recycling | Cost, boiling point, solvating power for reactants and byproducts, ease of removal, environmental impact. nih.gov |
| Temperature Control | Heating mantle, oil bath | Automated temperature control system | Prevention of local hot spots, precise temperature profiles for optimal yield and purity. nih.gov |
| Purification | Column chromatography, recrystallization | MPLC, extensive washing, soxhlet extraction | Throughput, solvent consumption, efficiency of impurity removal, isomer separation. researchgate.netrsc.org |
| Product Characterization | NMR, MS, UV-Vis | In-process monitoring, batch-to-batch consistency checks | Ensuring consistent isomeric ratio, purity, and spectral properties. |
Table 2: Research Findings on Substituted Phthalocyanine Synthesis and Purification
| Finding | Compound Studied | Implication for NiTAPc Scale-Up | Reference(s) |
| Isomer Separation | Tetra-tert-butylphthalocyaninatonickel(II) | HPLC and MPLC are viable methods for separating structural isomers, which will be crucial for obtaining pure NiTAPc isomers on a larger scale. | rsc.org |
| Solvent Effects | Nickel(II) phthalocyanine tetrasulfonic acid tetrasodium salt | The choice of solvent and operating temperature directly impacts aggregation, which must be controlled to ensure consistent material properties. | nih.gov |
| Sustainable Synthesis | Various metallophthalocyanines | The use of greener solvents like anisole and glycerol, and cheaper bases like KOH, can make the scale-up process more economical and environmentally friendly. | nih.gov |
| Low Solubility | Unsubstituted phthalocyanines | The inherent low solubility of the phthalocyanine macrocycle necessitates careful selection of solvents and purification techniques to avoid product loss and aggregation. | nih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies
Electrochemical Characterization Techniques
Electrochemical methods are pivotal in assessing the redox capabilities, charge transfer efficiency, and operational stability of (Tetraaminophthalocyaninato)nickel(II).
Cyclic Voltammetry (CV) is a primary tool for probing the redox behavior of (Tetraaminophthalocyaninato)nickel(II). When an electrochemically deposited layer of the compound on an indium-tin oxide (ITO) substrate is analyzed in a monomer-free electrolyte solution, its electrochemical activity becomes apparent. nih.govacs.org The CV curve reveals two distinct, reversible one-electron reduction processes associated with the phthalocyanine (B1677752) ring. nih.gov The first reduction step occurs at approximately -1.42 V, followed by a second at -1.80 V. The corresponding reversible oxidation peaks are observed at -1.39 V and -1.78 V, respectively. nih.gov This behavior is characteristic of many metallophthalocyanines and confirms the electronic integrity of the macrocycle after deposition.
Furthermore, a broad, irreversible oxidation wave is typically registered at higher potentials, which can be attributed to the oxidation of the amino groups or the nickel center itself. nih.govacs.org The quantity of electrochemically active sites on the electrode surface can be estimated from the integrated charge under the CV peaks. This quantification is crucial for evaluating the efficiency of the deposition process and the material's capacity for charge storage or catalytic turnover.
Interactive Table 1: Redox Potentials of (Tetraaminophthalocyaninato)nickel(II) Layer
| Process | Potential (V vs. Fc/Fc+) | Characteristic |
| First Reduction (F) | -1.42 | Reversible |
| Second Reduction (G) | -1.80 | Reversible |
| First Oxidation (F') | -1.39 | Reversible |
| Second Oxidation (G') | -1.78 | Reversible |
Electrochemical Impedance Spectroscopy (EIS) provides insight into the kinetics of electron transfer at the electrode-electrolyte interface. For materials like (Tetraaminophthalocyaninato)nickel(II), particularly when integrated into nanocomposites, EIS is used to model the charge transfer resistance (Rct). In studies of NiTAPc combined with multi-walled carbon nanotubes (MWCNT), EIS analysis demonstrates that the nanocomposite possesses favorable charge transfer properties. rsc.org The Nyquist plots for such materials typically show a semicircle in the high-frequency region, the diameter of which corresponds to the Rct. A smaller semicircle indicates faster electron transfer kinetics. The analysis proves that most of the stored energy in the MWCNT-NiTAPc nanocomposite is accessible even at high frequencies, a critical attribute for high-power applications. rsc.org
The long-term stability of (Tetraaminophthalocyaninato)nickel(II) under operational stress is a key performance metric. Chronoamperometry, which measures the current response at a constant applied potential over time, is a common method for this assessment. A stable material will exhibit minimal decay in current during the test. For instance, nanocomposites of NiTAPc have demonstrated excellent stability over 1,500 continuous charge-discharge cycles, indicating robust performance and minimal degradation. rsc.org Chronoamperometric studies often reveal an initial sharp decay in current, which then stabilizes to a much slower decay rate over extended periods. researchgate.net
Chronopotentiometry, where the potential is monitored over time at a constant current, provides complementary stability data. A stable electrode material will maintain a nearly constant potential for a given current density. Fluctuations or a significant drift in potential would indicate degradation of the electroactive material or an increase in internal resistance.
Surface and Bulk Elemental Analysis
Verifying the elemental composition and distribution is essential to confirm the synthesis and uniformity of the (Tetraaminophthalocyaninato)nickel(II) material.
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is an exceptionally sensitive technique for determining the bulk metal content of a sample. To analyze a solid sample of (Tetraaminophthalocyaninato)nickel(II) or a composite containing it, the material must first be digested and dissolved, typically using strong acids, to create an aqueous solution. This solution is then introduced into an argon plasma, which excites the nickel atoms to higher energy states. As the atoms relax, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of nickel in the sample. This method allows for precise quantification of the nickel content, ensuring the correct stoichiometry of the synthesized compound.
Interactive Table 2: Representative ICP-OES Data for Nickel Determination
| Sample ID | Digestion Method | Wavelength (nm) | Measured Ni Concentration (ppm) |
| NiTAPc Lot A | Acid Digestion | 231.604 | 9.85 |
| NiTAPc Lot B | Acid Digestion | 231.604 | 10.12 |
Energy Dispersive X-ray Spectroscopy (EDX), often coupled with Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM), is a powerful technique for surface elemental analysis and mapping. advancedmicroanalytical.comjeol.com When a high-energy electron beam strikes the sample, it ejects core-shell electrons. Electrons from higher energy shells fill these vacancies, releasing energy in the form of characteristic X-rays. The energy of these X-rays is unique to each element. advancedmicroanalytical.com For a (Tetraaminophthalocyaninato)nickel(II) sample, an EDX spectrum would show distinct peaks corresponding to Carbon (C), Nitrogen (N), and Nickel (Ni), the primary constituent elements of the molecule. By scanning the electron beam across an area, an elemental map can be generated, visually displaying the spatial distribution of each element. jeol.comresearchgate.net This is particularly useful for confirming the homogeneous distribution of the NiTAPc on a substrate or within a composite material.
Structural and Electronic Characterization
The intrinsic properties of (Tetraaminophthalocyaninato)nickel(II) are governed by its electronic structure and the specific arrangement of its constituent atoms. Techniques such as X-ray photoelectron spectroscopy, Raman spectroscopy, and infrared spectroscopy are invaluable tools for probing these fundamental characteristics.
X-ray Photoelectron Spectroscopy (XPS) for Electronic State Analysis and Chemical Bonding
X-ray photoelectron spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For (Tetraaminophthalocyaninato)nickel(II), XPS provides critical information on the oxidation state of the central nickel ion and the chemical environment of the nitrogen and carbon atoms.
In a study of electrochemically deposited nickel(II) tetraamino-phthalocyanine layers, XPS analysis confirmed the chemical and electronic structure of the material. acs.org The high-resolution XPS spectra reveal distinct peaks corresponding to the core levels of the constituent elements.
Table 1: XPS Data for (Tetraaminophthalocyaninato)nickel(II) Layer
| Core Level | Binding Energy (eV) | Assignment |
| Ni 2p₃/₂ | ~855.6 | Ni(II) |
| N 1s | ~398.8 | Aza-bridging nitrogen atoms (-N=) |
| N 1s | ~400.2 | Pyrrolic nitrogen atoms (-NH-) and amino groups (-NH₂) |
| C 1s | ~284.6 | C-C bonds in benzene (B151609) rings |
| C 1s | ~285.8 | C-N bonds in the phthalocyanine ring |
Note: The binding energies are approximate and can vary slightly depending on the specific experimental conditions and sample preparation.
The Ni 2p spectrum is characterized by a main peak and associated satellite peaks, which are indicative of the +2 oxidation state of the nickel ion. The deconvolution of the N 1s spectrum allows for the differentiation between the different types of nitrogen atoms present in the molecule: the bridging aza nitrogens, the pyrrolic nitrogens coordinated to the nickel ion, and the nitrogens of the peripheral amino groups. acs.org The analysis of the C 1s spectrum helps to identify the carbon atoms in the aromatic rings and those bonded to nitrogen.
Raman Spectroscopy for Vibrational Fingerprinting and Structural Integrity
Raman spectroscopy is a powerful technique for obtaining a vibrational fingerprint of a molecule, providing insights into its structural integrity and the nature of its chemical bonds. The Raman spectrum of (Tetraaminophthalocyaninato)nickel(II) exhibits a series of characteristic bands that are sensitive to the macrocyclic structure and the central metal ion.
A comparative study of tetraamino phthalocyanines of different metals, including nickel, has shown that the central metal cation has a strong influence on the spectral behavior. researchgate.net The Raman spectrum of NiTAPc is characterized by strong bands in the 1300-1650 cm⁻¹ region, which are associated with the stretching vibrations of the C=C and C=N bonds within the phthalocyanine macrocycle.
Table 2: Prominent Raman Bands for (Tetraaminophthalocyaninato)nickel(II)
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| ~1600 | A₁g, B₁g, B₂g modes (C=C and C=N stretches) |
| ~1509 | C-C/C-N stretching |
| ~1392/1402 | C-N stretching |
| ~1349 | C-N stretching |
| ~744 | C-N-C in-plane vibrations (B₂g) |
| ~680 | C-C-C in-plane bending (B₂g, A₁g) |
Note: The peak positions are approximate and can be influenced by the measurement conditions and the physical state of the sample.
In Situ Infrared Spectroscopy for Reaction Mechanism Interrogation
Infrared (IR) spectroscopy, particularly in its attenuated total reflectance (ATR) mode, is instrumental in identifying the functional groups present in a molecule. For (Tetraaminophthalocyaninato)nickel(II), IR spectroscopy provides clear evidence for the presence of the phthalocyanine ring and the amino substituents.
The ATR-IR spectrum of solid (Tetraaminophthalocyaninato)nickel(II) displays characteristic absorption bands. acs.org The stretching vibrations of the N-H bonds in the amino groups are typically observed in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic rings appear around 3000-3100 cm⁻¹.
Table 3: Key Infrared Absorption Bands for (Tetraaminophthalocyaninato)nickel(II)
| Wavenumber (cm⁻¹) | Assignment |
| ~3200-3400 | N-H stretching (amino groups) |
| ~2958, 2866, 2900 | C-H stretching (aromatic and sp³ C-H) |
| ~1602 | C=C stretching (aromatic rings) |
| ~1423 | C-C stretching (isoindole units) |
| ~1282 | C-N stretching (isoindole units) |
| ~1075 | C-N stretching |
| ~744 | γ(C-H) out-of-plane bending |
Note: The absorption frequencies are approximate.
While comprehensive in situ IR studies dedicated to the reaction mechanisms of (Tetraaminophthalocyaninato)nickel(II) are not widely reported, the technique holds significant potential for monitoring the synthesis of the compound or its participation in catalytic reactions in real-time. Changes in the IR spectrum could indicate the formation of intermediates and provide valuable mechanistic insights.
Morphological and Microstructural Characterization
The performance of (Tetraaminophthalocyaninato)nickel(II) in applications such as catalysis and materials science is often dependent on its morphology and microstructure. Electron microscopy techniques are essential for visualizing the compound at the micro and nanoscale.
Scanning Electron Microscopy (SEM)
Scanning electron microscopy (SEM) is used to obtain high-resolution images of the surface topography of a material. For (Tetraaminophthalocyaninato)nickel(II), SEM can reveal the shape, size, and aggregation of its particles. In studies where NiTAPc is incorporated into nanocomposites, such as with multi-walled carbon nanotubes (MWCNTs), SEM is crucial for assessing the dispersion and interaction between the components. For instance, in NiTAPc-MWCNT composites, SEM images can show the coating of the phthalocyanine on the surface of the nanotubes. researchgate.net
Transmission Electron Microscopy (TEM)
Transmission electron microscopy (TEM) provides even higher resolution images than SEM, allowing for the visualization of the internal structure and crystallographic information of a material. TEM analysis of (Tetraaminophthalocyaninato)nickel(II) can reveal details about its crystallinity, the presence of defects, and the arrangement of molecules in thin films or nanostructures. In the context of nanocomposites, TEM can provide detailed information on the interface between NiTAPc and a support material, which is critical for understanding charge transfer and catalytic activity. researchgate.netrsc.org
Electrocatalytic Research Applications
Carbon Dioxide Electroreduction Reaction (eCO2RR)
The electrochemical reduction of carbon dioxide is a process that uses electrical energy to convert CO2 into more reduced chemical species. (Tetraaminophthalocyaninato)nickel(II) has demonstrated notable activity as a catalyst in this reaction. When immobilized on electrode surfaces, it facilitates the conversion of CO2, with the product selectivity being influenced by the central metal ion. uchile.clresearchgate.net
Electrocatalytic Performance Evaluation in H-Type Cells
H-type cells are a common laboratory setup for evaluating the performance of electrocatalysts. In this configuration, the cathodic and anodic compartments are separated, allowing for the analysis of the products generated at each electrode.
Faradaic efficiency (FE) is a critical metric for assessing the selectivity of an electrocatalyst. It represents the percentage of the total charge passed through the cell that is used for the formation of a specific product. For (Tetraaminophthalocyaninato)nickel(II) and its derivatives, the Faradaic efficiency for carbon monoxide (FECO) is a key performance indicator.
Studies have shown that the immobilization method of the NiTAPc catalyst significantly impacts its electrocatalytic performance. researchgate.net For instance, a graphite-conjugated Ni phthalocyanine (B1677752), Ni(NH2)8Pc-GC, has demonstrated remarkable electrocatalytic activity in H-type cells. researchgate.net While specific FECO values for NiTAPc in H-type cells can vary depending on the experimental conditions such as applied potential and electrolyte, research on similar nickel macrocycles has reported high FEs for CO production. rsc.org For example, nickel-cyclam derivatives are known to be almost 100% selective for CO generation. uchile.cl
| Catalyst System | Applied Potential (vs. NHE) | Faradaic Efficiency for CO (%) | Reference |
| Ni-cyclam derivatives | -0.96 V | Nearly 100% | uchile.cl |
| C-functionalized Ni–cyclam on glassy carbon | -0.5 V | 56% | rsc.org |
This table presents data for related nickel complexes to provide context for the performance of NiTAPc.
Current density is a measure of the rate of the electrochemical reaction per unit area of the electrode. Higher current densities are desirable for practical applications as they indicate a faster conversion of reactants to products. The current density achieved with NiTAPc catalysts is influenced by factors such as the catalyst loading, the nature of the support material, and the applied potential. rsc.orgresearchgate.net Research on various nickel-based catalysts has shown that the current density for CO2 reduction can be significant, although specific values for NiTAPc in H-type cells require detailed investigation under standardized conditions. nih.gov
The onset potential is the potential at which the electrochemical reduction of CO2 begins to occur at a noticeable rate. nih.gov A lower (less negative) onset potential is indicative of a more efficient catalyst, as it requires less energy input to initiate the reaction. For CO production on various metal and molecular catalysts, onset potentials can range from -0.2 V to -0.6 V vs. RHE. nih.gov Spectroelectrochemical experiments with a polymeric form of NiTAPc have shown that the reduction of CO2 takes place at the same potential where the complex is doubly reduced, suggesting a favorable reaction pathway without the need for a large extra overpotential. uchile.clresearchgate.net
Electrocatalytic Performance Evaluation in Flow Cells
Flow cells offer a more advanced setup for eCO2RR, allowing for continuous operation and higher current densities by improving mass transport of reactants to the catalyst surface.
A significant challenge in eCO2RR is the limited solubility of CO2 in aqueous electrolytes, which can lead to mass transfer limitations, hindering the reaction rate. researchgate.netchemrxiv.org Gas diffusion electrodes (GDEs) are designed to overcome this issue by creating a three-phase interface where the gaseous CO2, the liquid electrolyte, and the solid catalyst meet directly. rsc.orgresearchgate.net This configuration significantly enhances the local concentration of CO2 at the active catalytic sites.
The use of NiTAPc in conjunction with a GDE in a flow cell has been shown to be highly effective. For instance, a graphite-conjugated Ni phthalocyanine (Ni(NH2)8Pc-GC) demonstrated excellent electrocatalytic performance in a flow cell setup. researchgate.net This approach allows for operation at much higher current densities while maintaining high selectivity for CO production. Research on other nickel phthalocyanine derivatives in flow cells has reported achieving CO selectivity of over 98% at current densities ranging from -50 to -400 mA cm⁻². researchgate.net The efficient transport of CO2 to the catalyst layer in a GDE setup is crucial for sustaining these high reaction rates and preventing the competing hydrogen evolution reaction. researchgate.net
| Catalyst System | Cell Type | Current Density (mA cm⁻²) | Faradaic Efficiency for CO (%) | Reference |
| Amino-substituted NiPc | Flow Cell | up to -400 | 99.8% | researchgate.net |
| β‐tetra methoxy‐substituted NiPc on CNTs | Flow Cell | -50 to -400 | >98% | researchgate.net |
This table highlights the performance of modified nickel phthalocyanine catalysts in flow cells, demonstrating the potential of NiTAPc in similar systems.
Kinetic Studies in Electrocatalysis
Understanding the kinetic parameters of a catalyst is fundamental to elucidating its reaction mechanism and improving its performance.
The Tafel slope is a critical diagnostic tool in electrochemistry that provides insight into the rate-determining step (RDS) of a reaction. For the electroreduction of CO₂, if the initial one-electron transfer to a CO₂ molecule to form a CO₂•⁻ radical anion is the RDS, the theoretical Tafel slope is 118 mV dec⁻¹. rsc.org While specific experimental values for (Tetraaminophthalocyaninato)nickel(II) are not consistently reported, analysis of similar systems suggests that the reaction mechanism often proceeds through this initial electron transfer step. rsc.orgresearchgate.net Deviations from this theoretical value can indicate changes in the reaction mechanism or influences from mass transport limitations. rsc.org The complexity of these analyses has led to the development of advanced statistical methods, such as Bayesian data analysis, to provide more robust and unbiased estimations of Tafel slopes from experimental data. nih.gov
Turnover Frequency (TOF) quantifies the intrinsic activity of a catalyst by measuring the number of reactant molecules converted per active site per unit time. For the graphite-conjugated nickel phthalocyanine (Ni(NH₂)₈Pc-GC), an exceptionally high TOF for CO production has been achieved. In a flow cell, this catalyst exhibited a remarkable TOF of 342,296 h⁻¹ at a potential of -1.03 V, showcasing its superior catalytic activity. digitellinc.com This high value signifies a very efficient conversion of CO₂ molecules at the nickel active sites.
Table 1: Electrocatalytic Performance of Ni(NH₂)₈Pc-GC An interactive table detailing the impressive turnover frequency.
| Parameter | Value | Conditions |
| Turnover Frequency (TOF) | 342,296 h⁻¹ | at -1.03 V in a flow cell |
Long-Term Stability Studies and Elucidation of Deactivation Mechanisms
The long-term operational stability of a catalyst is paramount for its practical viability. Studies on nickel-based phthalocyanine catalysts have shown promising durability. The graphite-conjugated Ni(NH₂)₈Pc-GC demonstrated remarkable stability during CO₂ electrolysis, maintaining high selectivity for over 50 hours in a Zn-CO₂ battery application. digitellinc.com Similarly, a nickel polyphthalocyanine catalyst (NiPPc/CNT) showed outstanding stability for over 30 hours at a current density of -100 mA cm⁻², with CO selectivity remaining above 99.7%. researchgate.net
Potential deactivation mechanisms for nickel-based catalysts can include the oxidation of the nickel center or sulfur poisoning from impurities in the feedstock, which can block active sites. nih.gov The strong electronic coupling achieved through methods like graphite (B72142) conjugation appears to enhance stability by maintaining the integrity of the active sites during prolonged operation. digitellinc.com
Metal-CO₂ Battery Systems, with a Focus on Zn-CO₂ Batteries
Metal-CO₂ batteries are an emerging technology that utilizes CO₂ as a resource to generate electrical energy, representing a dual approach to energy storage and carbon utilization.
Role as Cathode Catalyst and Performance Metrics
In a Zn-CO₂ battery, (Tetraaminophthalocyaninato)nickel(II) derivatives can act as highly effective cathode catalysts. They facilitate the electrochemical reduction of CO₂ at the cathode during the battery's discharge process. A Zn-CO₂ battery using Ni(NH₂)₈Pc-GC as the cathode catalyst exhibited excellent performance metrics. digitellinc.com It achieved a peak power density of 0.73 mW cm⁻² and a high Faradaic efficiency for CO production of 98% during discharge. digitellinc.com Furthermore, the battery demonstrated stable charge-discharge cycling for over 50 hours, underscoring the catalyst's crucial role in the battery's performance and longevity. digitellinc.com
Table 2: Performance Metrics of a Zn-CO₂ Battery with Ni(NH₂)₈Pc-GC Cathode Catalyst An interactive table summarizing the key performance indicators of the battery system.
| Performance Metric | Value | Reference |
| Peak Power Density | 0.73 mW cm⁻² | digitellinc.com |
| Faradaic Efficiency (CO) | 98% (discharge) | digitellinc.com |
| Cycle Stability | > 50 hours | digitellinc.com |
Analysis of Power Density and Energy Conversion Efficiency
The power density and energy conversion efficiency are crucial metrics that define the performance of an energy storage material. In the context of supercapacitors, (Tetraaminophthalocyaninato)nickel(II) has shown promising results. When formulated as a nanocomposite with multi-walled carbon nanotubes (MWCNT-NiTAPc), the material exhibits a high maximum power density and specific energy.
Studies have reported a maximum power density of approximately 700 ± 1 Wkg⁻¹ for these nanocomposite films. rsc.orgresearchgate.net This high power density signifies the material's ability to deliver energy rapidly. In conjunction with its power capabilities, the material also demonstrates a significant energy storage capacity, with a maximum specific energy of 134 ± 8 Wh kg⁻¹. rsc.orgresearchgate.net Furthermore, impedance studies have revealed that a substantial portion of the stored energy in the MWCNT-NiTAPc nanocomposite can be accessed at a high frequency of 720 Hz, indicating efficient energy conversion even under demanding operational conditions. rsc.orgresearchgate.net
The superior performance of the amino-substituted nickel(II) phthalocyanine, when compared to unsubstituted nickel(II) phthalocyanine, is thought to be influenced by the presence of nitrogen-containing groups on the phthalocyanine rings. rsc.orgresearchgate.net
Performance Metrics of (Tetraaminophthalocyaninato)nickel(II) Nanocomposite
| Metric | Value |
| Maximum Power Density | 700 ± 1 Wkg⁻¹ |
| Maximum Specific Energy | 134 ± 8 Wh kg⁻¹ |
| Charge-Discharge Cycle Stability | >1500 cycles |
Computational Chemistry and Mechanistic Elucidation
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used extensively to study the electronic properties of nickel complexes. universepg.comwhiterose.ac.uk DFT calculations allow for the optimization of molecular geometries and the prediction of various electronic parameters. nih.gov For instance, studies on Ni(II) complexes have successfully correlated structures optimized at the DFT level with experimental X-ray crystallography data. nih.gov The choice of functional and basis set, such as B3LYP or BPW91 combined with basis sets like 6-311G(d,p), is crucial for obtaining accurate results for systems containing transition metals like nickel. universepg.comnih.gov These calculations are foundational for understanding the stability, reactivity, and potential reaction pathways of nickel-containing molecules like NiTAPc. universepg.com
DFT calculations are instrumental in mapping the electron density distribution within the NiTAPc molecule, identifying the sites most likely to be involved in catalytic reactions. Natural Bond Orbital (NBO) analysis, a common tool used alongside DFT, can quantify the charge on the central nickel atom and the surrounding ligand atoms. universepg.commdpi.com Studies on related Ni(II) complexes show that the charge on the nickel ion is significantly less than its formal +2 oxidation state, indicating substantial electron donation from the coordinating nitrogen and oxygen atoms of the ligands to the metal center's orbitals. mdpi.com This charge delocalization is a key factor in the molecule's electronic properties and reactivity. The electrostatic potential (ESP) maps generated from these calculations can further highlight regions of high and low electron density, providing a visual guide to the molecule's reactive sites. universepg.com
Below is a table showing representative calculated charges on the central Ni(II) ion and coordinating atoms in similar nickel complexes, illustrating the principle of electron donation from ligands to the metal center.
| Complex | Charge on Ni (e) | Charge on Coordinating Atom (e) |
| [Ni(H₂O)]²⁺ | 1.390 | - |
| cis-[Ni(Cl)(H₂O)₅]⁺ | 1.193 | - |
| trans-[Ni(Cl)(H₂O)₅]⁺ | 1.227 | - |
| [Ni(PLSC)(H₂O)₃]²⁺ | 1.096 | O(arom): -0.710, N(azomethine): -0.300 |
| [Ni(PLTSC)(H₂O)₃]²⁺ | 0.940 | S: -0.054, N(azomethine): -0.307 |
Data sourced from computational studies on various Ni(II) complexes. universepg.commdpi.com This table illustrates the general trend of charge distribution and is not specific to NiTAPc.
Molecular Dynamics Simulations for Catalyst-Substrate Interactions
While DFT provides a static picture of electronic structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. researchgate.net MD simulations have been used to study the interaction of Ni(II) ions with surrounding water molecules, revealing the structure and dynamics of the first and second hydration shells. researchgate.net Such simulations can be extended to model the interaction between the larger NiTAPc catalyst and various substrates in a solution. By simulating the system for nanoseconds, researchers can observe how substrates approach the catalyst, the orientation they adopt, and the stability of the catalyst-substrate complex. researchgate.netscilit.com This provides a dynamic view of the interactions that precede the chemical reaction, complementing the energetic information obtained from DFT calculations.
Theoretical Insights into Electron Transfer Kinetics and Pathways
The catalytic function of NiTAPc is often linked to its redox properties. researchgate.net Theoretical models can provide significant insights into the kinetics and pathways of electron transfer processes. For NiTAPc, particularly when combined with materials like multi-walled carbon nanotubes (MWCNTs), electrochemical studies have shown quasi-reversible electron transfer kinetics. researchgate.netscispace.com Computational approaches can model the electronic coupling between the NiTAPc molecule and a substrate or an electrode surface. By calculating parameters such as the reorganization energy and the electronic coupling matrix elements, it is possible to estimate the rate of electron transfer using theories like Marcus theory. These theoretical investigations help to explain experimental observations, such as those from cyclic voltammetry, and provide a deeper understanding of how the molecular and electronic structure of NiTAPc facilitates efficient electron transfer, a key step in many catalytic reactions. researchgate.netscispace.com
Elucidation of Reaction Pathways and Rate-Determining Steps in Catalysis
A primary goal of computational chemistry in catalysis research is to elucidate the complete reaction mechanism, including all elementary steps, intermediates, and transition states. By combining DFT calculations of energetics with insights from MD simulations, a comprehensive picture of the catalytic cycle can be constructed. For a given reaction, multiple potential pathways can be proposed and computationally evaluated. The energy profile for each pathway is calculated, and the step with the highest activation energy is identified as the rate-determining step. This knowledge is crucial for catalyst optimization, as modifications to the catalyst structure can be specifically designed to lower the barrier of this rate-limiting step. Studies on related nickel-based catalytic systems, such as those in metallaphotoredox catalysis, demonstrate how computational methods can help identify unexpected intermediates and reaction pathways, unraveling complex mechanisms. chemrxiv.orgchemrxiv.org
Material Science Integration and Hybrid Systems
Design and Fabrication of Catalyst-Support Architectures
The performance of (Tetraaminophthalocyaninato)nickel(II) is intrinsically linked to the nature of its supporting architecture. The choice of support material and the method of immobilization are critical determinants of the final system's catalytic activity and stability.
Graphitic carbon materials, such as carbon nanotubes and graphene, have emerged as exceptional supports for (Tetraaminophthalocyaninato)nickel(II). Their high surface area, excellent electrical conductivity, and the potential for strong π-π stacking interactions with the phthalocyanine (B1677752) ring system create a synergistic effect that enhances catalytic performance. For instance, a composite material of nickel phthalocyanine (NiPc) and graphene has demonstrated significantly enhanced catalytic activity for the reduction of CO2 compared to NiPc alone. This improvement is attributed to the high surface area and excellent electrical conductivity of graphene, which facilitate the adsorption of CO2 and the transfer of electrons. Similarly, a porous hybrid material composed of nickel phthalocyanine and carbon nanotubes has shown high efficiency for CO2 reduction, attributed to its large number of active sites and facilitated mass transport.
The method of attaching (Tetraaminophthalocyaninato)nickel(II) to a support can be broadly categorized as either covalent or non-covalent, each with distinct advantages and implications for performance.
Covalent Immobilization: This approach involves the formation of a direct chemical bond between the phthalocyanine molecule and the support material. This strong linkage ensures the stability and reusability of the catalyst, preventing leaching during the catalytic process. For example, the covalent immobilization of a nickel phthalocyanine derivative on multi-walled carbon nanotubes has been shown to result in a stable and efficient electrocatalyst for the oxidation of glucose. The covalent bond enhances the electronic coupling between the catalyst and the support, facilitating efficient charge transfer.
Non-Covalent Immobilization: This method relies on weaker interactions, such as van der Waals forces, hydrogen bonding, or π-π stacking, to adsorb the catalyst onto the support. A notable example is the non-covalent assembly of a pyrene-functionalized nickel phthalocyanine with single-walled carbon nanotubes. The pyrene moiety acts as an anchor, strongly interacting with the graphitic surface of the nanotubes. This approach offers the advantage of preserving the intrinsic electronic properties of the catalyst, which might be altered by covalent bonding. The resulting hybrid material exhibited excellent electrocatalytic activity for the hydrogen evolution reaction. While potentially less stable than covalent methods, non-covalent immobilization can be a simpler and more versatile strategy.
| Immobilization Method | Advantages | Disadvantages |
| Covalent | High stability, enhanced electronic coupling, reusability | Can alter the catalyst's electronic properties, more complex synthesis |
| Non-Covalent | Preserves intrinsic catalyst properties, simpler preparation | Lower stability, potential for catalyst leaching |
Influence of Substrate Electronic Properties on Electrocatalytic Performance
The electronic properties of the substrate play a crucial role in the electrocatalytic activity of (Tetraaminophthalocyaninato)nickel(II). The rate of electron transfer between the catalyst and the electrode is a key factor, and this is heavily influenced by the substrate's density of states near the Fermi level.
A study comparing the performance of (Tetraaminophthalocyaninato)nickel(II) on highly oriented pyrolytic graphite (B72142) (HOPG), glassy carbon (GC), and boron-doped diamond (BDD) electrodes for the oxidation of hydrazine found that the catalytic activity was highest on the HOPG electrode. This was attributed to the high density of states near the Fermi level of HOPG, which facilitates efficient electronic coupling with the catalyst. In another study, the electrocatalytic oxidation of hydrazine on (Tetraaminophthalocyaninato)nickel(II) modified glassy carbon and boron-doped diamond electrodes showed that the GC electrode exhibited a lower oxidation potential and higher current density, indicating superior catalytic performance due to its higher electrical conductivity and more favorable electronic structure.
| Substrate | Key Electronic Property | Impact on Electrocatalytic Performance |
| Highly Oriented Pyrolytic Graphite (HOPG) | High density of states near the Fermi level | Highest catalytic activity for hydrazine oxidation |
| Glassy Carbon (GC) | Higher electrical conductivity, favorable electronic structure | Better catalytic performance for hydrazine oxidation compared to BDD |
| Boron-Doped Diamond (BDD) | Lower electrical conductivity | Lower catalytic performance for hydrazine oxidation compared to GC |
Engineering of Gas Diffusion Electrodes (GDEs) for Enhanced Reaction Efficiency
For gas-phase reactions, such as the electrochemical reduction of CO2, the design of the electrode is critical. Gas diffusion electrodes (GDEs) are specialized structures that facilitate the efficient transport of gaseous reactants to the catalyst layer and the removal of products. A typical GDE consists of a catalyst layer containing (Tetraaminophthalocyaninato)nickel(II), a porous gas diffusion layer (GDL) that allows for gas transport, and a current collector.
The performance of a GDE is influenced by several factors, including the intrinsic activity of the catalyst, the mass transport properties of the GDL, and the interfacial contact between the various components. Engineering the GDE to optimize these factors is crucial for maximizing reaction efficiency. This includes controlling the porosity and hydrophobicity of the GDL to ensure efficient gas supply to the catalyst sites while preventing flooding of the electrode.
Optimization of Catalyst-Substrate Interfaces for Improved Charge Transfer
The use of highly conductive supports like carbon nanotubes or graphene significantly enhances charge transfer due to their excellent electrical conductivity and large surface area. Furthermore, modifying the chemical interactions between the catalyst and the substrate can create a more favorable electronic coupling. Engineering the morphology of the interface to increase the contact area between the catalyst and the support is another effective approach. A porous hybrid structure of nickel phthalocyanine and carbon nanotubes, for example, provides a large number of active sites and facilitates mass transport, leading to efficient CO2 reduction. The careful engineering of the catalyst-support interface is therefore a key factor in designing highly efficient electrocatalysts based on (Tetraaminophthalocyaninato)nickel(II).
Future Research Directions and Perspectives
Exploration of Novel Support Materials for Enhanced Catalyst Performance
The performance of (Tetraaminophthalocyaninato)nickel(II) as a catalyst is intrinsically linked to the material on which it is supported. The support not only provides mechanical stability and a high surface area for catalyst dispersion but can also actively participate in the catalytic process through synergistic interactions. Future research will focus on moving beyond traditional supports to explore novel materials that can significantly enhance catalytic activity, selectivity, and durability.
Carbon-based nanomaterials such as graphene and carbon nanotubes (CNTs) have already shown considerable promise. For instance, nanocomposites of nickel(II) tetraaminophthalocyanine with multi-walled carbon nanotubes (MWCNTs) have demonstrated superior supercapacitive behavior compared to those with unsubstituted nickel phthalocyanines, suggesting the influential role of the nitrogen-containing amino groups. rsc.orgresearchgate.net Similarly, nickel(II) phthalocyanine (B1677752)/reduced graphene oxide (rGO) composites have been developed as effective electrochemical sensing platforms. rsc.org The high surface area and excellent conductivity of these carbon supports facilitate efficient charge transfer and provide a stable anchor for the catalyst molecules. mdpi.comresearchgate.net
Metal-Organic Frameworks (MOFs) represent another exciting frontier for catalyst support. researchgate.net Their tunable porosity and high surface area can be engineered to encapsulate (Tetraaminophthalocyaninato)nickel(II) molecules, potentially preventing aggregation and leaching while allowing for selective access of reactants to the active sites. mdpi.comscilit.com The integration of this nickel complex within the MOF structure could lead to bifunctional catalysts where both the nickel center and the MOF framework contribute to the reaction.
Future investigations should systematically explore a wider range of support materials, including conductive polymers, metal oxides, and hybrid materials. The key will be to understand the fundamental interactions at the catalyst-support interface and how these interactions influence the electronic properties and, consequently, the catalytic performance of the (Tetraaminophthalocyaninato)nickel(II) center.
Table 1: Promising Support Materials for (Tetraaminophthalocyaninato)nickel(II) Catalysts
| Support Material | Potential Advantages | Relevant Research Findings |
|---|---|---|
| Graphene/Reduced Graphene Oxide (rGO) | High surface area, excellent electrical conductivity, strong π-π stacking interactions with phthalocyanine ring. mdpi.comchemrxiv.org | Enhanced performance in electrochemical sensing and potential for CO2 hydrogenation. rsc.orgmdpi.comresearchgate.net |
| Carbon Nanotubes (CNTs) | High aspect ratio, excellent conductivity, and mechanical strength. mdpi.com | Superior supercapacitive properties when combined with nickel(II) tetraaminophthalocyanine. rsc.orgresearchgate.net |
| Metal-Organic Frameworks (MOFs) | Tunable porosity, high surface area, potential for catalyst encapsulation and site isolation. researchgate.netmdpi.com | Nickel-based MOFs have shown versatility in various organic transformations and potential for CO2 conversion. mdpi.comscilit.com |
| Conductive Polymers | Good conductivity, processability, and potential for synergistic catalytic effects. | Poly-M-aminophthalocyanines have been studied for the electrochemical reduction of carbon dioxide. researchgate.net |
| Metal Oxides (e.g., TiO2) | Strong metal-support interactions, photocatalytic properties. | Ni/TiO2 systems are effective for photothermal CO2 hydrogenation, with selectivity tunable by Ni loading. researchgate.net |
Advanced Catalyst Design Principles for Tuned Selectivity and Activity
Moving beyond simply supporting the catalyst, future research must delve into advanced design principles to precisely tune the selectivity and activity of (Tetraaminophthalocyaninato)nickel(II). This involves molecular-level modifications of the catalyst itself and its immediate environment.
One promising strategy involves the strategic functionalization of the phthalocyanine ligand. The existing amino groups offer convenient handles for further chemical modification. Attaching electron-donating or electron-withdrawing groups to the periphery of the phthalocyanine ring can modulate the electron density at the central nickel atom, thereby influencing its binding affinity for reactants and intermediates. This approach could be used to optimize the catalyst for specific reactions, such as enhancing the selectivity for a particular product in CO2 reduction.
Another key design principle is the creation of well-defined active sites. For instance, controlling the aggregation state of the (Tetraaminophthalocyaninato)nickel(II) molecules on the support surface is crucial. While monomeric species might be optimal for some reactions, controlled oligomerization or polymerization could create unique multi-metallic active sites with novel catalytic properties. The use of polymeric M-tetrakis aminophthalocyanines has already demonstrated that the metallic center is a crucial factor in determining the products of CO2 electroreduction. researchgate.net
Furthermore, the concept of "grain boundary engineering" could be adapted to these molecular catalysts. Creating controlled defects or boundaries in the supported catalyst layer could generate highly active sites with altered coordination environments, potentially shifting reaction pathways and product selectivity. rsc.org Density functional theory (DFT) calculations will be an invaluable tool in predicting how these structural and electronic modifications will impact catalytic performance, guiding the rational design of next-generation catalysts. rsc.org
Integration of (Tetraaminophthalocyaninato)nickel(II) Systems into Broader Sustainable Energy Technologies
A significant thrust of future research will be the integration of (Tetraaminophthalocyaninato)nickel(II)-based systems into practical sustainable energy technologies. This requires a shift from fundamental catalytic studies to the development of robust and efficient devices.
Fuel Cells and Metal-Air Batteries: The oxygen reduction reaction (ORR) is a critical process in both fuel cells and metal-air batteries. Phthalocyanines, including nickel-based complexes, have been investigated as potential electrocatalysts for the ORR. researchgate.net Future work should focus on optimizing the performance and durability of (Tetraaminophthalocyaninato)nickel(II) in these applications. This includes designing cathode architectures that maximize the exposure of active sites and facilitate efficient mass transport of oxygen. nih.govgoogle.com The development of bifunctional catalysts that can also efficiently catalyze the oxygen evolution reaction (OER) is particularly important for rechargeable metal-air batteries. researchgate.netfdk.compolyu.edu.hk
CO2 Reduction Technologies: The electrochemical and photochemical reduction of carbon dioxide into valuable fuels and chemical feedstocks is a cornerstone of a circular carbon economy. Polymeric nickel-aminophthalocyanine has been shown to catalyze the reduction of CO2 to formic acid and formaldehyde. researchgate.net Future research should aim to improve the efficiency, selectivity, and long-term stability of these catalytic systems. This includes exploring novel reactor designs, such as gas diffusion electrodes, and coupling the catalyst with light-harvesting materials for photoelectrochemical CO2 reduction. nih.gov
Table 2: (Tetraaminophthalocyaninato)nickel(II) in Sustainable Energy Applications
| Application | Key Reaction | Research Focus |
|---|---|---|
| Fuel Cells | Oxygen Reduction Reaction (ORR) | Enhancing activity and durability of cathode catalysts. researchgate.net |
| Metal-Air Batteries | Bifunctional Oxygen Reduction (ORR) and Oxygen Evolution (OER) | Developing robust, rechargeable air cathodes. researchgate.netnih.gov |
| CO2 Conversion | Electrochemical/Photochemical CO2 Reduction | Improving selectivity towards high-value products like formic acid, formaldehyde, or carbon monoxide. researchgate.netrsc.org |
Development of Advanced In Situ/Operando Characterization Techniques for Real-Time Mechanistic Understanding
A deeper understanding of the catalytic mechanisms at a molecular level is essential for the rational design of improved catalysts. Traditional characterization techniques often provide a static picture of the catalyst before or after the reaction. The development and application of advanced in situ and operando characterization techniques will be crucial for observing the catalyst in action and gaining real-time mechanistic insights. mdpi.comresearchgate.netresearchgate.netmdpi.com
Techniques such as in situ X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) can provide valuable information about the oxidation state and local coordination environment of the nickel center under reaction conditions. mdpi.comresearchgate.net This can help identify the true active species and track changes in the catalyst's electronic structure during the catalytic cycle.
Operando Raman and infrared spectroscopy can be used to identify reaction intermediates adsorbed on the catalyst surface. rsc.org This information is vital for elucidating reaction pathways and understanding the factors that control selectivity. Furthermore, scanning probe microscopy techniques, such as scanning tunneling microscopy (STM), can be employed to visualize the catalyst surface with atomic resolution during the reaction, providing insights into morphological changes and the nature of the active sites. mdpi.com
By combining the data from these advanced characterization techniques with theoretical modeling, researchers can build a comprehensive picture of the catalytic process, from the initial reactant adsorption to the final product release. This knowledge will be instrumental in overcoming current limitations and designing more efficient and robust (Tetraaminophthalocyaninato)nickel(II)-based catalysts. mdpi.com
Considerations for Scalable Production and Industrial Implementation Prospects
For (Tetraaminophthalocyaninato)nickel(II) to make a real-world impact, research must also address the challenges of scalable production and industrial implementation. While laboratory-scale synthesis of this compound is well-established, developing cost-effective and environmentally friendly methods for large-scale production is a critical next step. nih.gov This may involve exploring continuous flow synthesis processes or utilizing greener solvents and starting materials.
The long-term stability and durability of the catalyst under industrial operating conditions are also of paramount importance. mdpi.com This requires rigorous testing to assess the catalyst's resistance to deactivation mechanisms such as poisoning, thermal degradation, and mechanical attrition. For instance, in applications involving gas streams from biomass or waste, the catalyst must be tolerant to impurities like sulfur compounds and hydrogen chloride. mdpi.com
Collaboration between academia and industry will be essential to bridge the gap between fundamental research and practical application. Pilot-scale demonstrations will be necessary to validate the performance and scalability of these catalytic systems in real-world scenarios.
Q & A
Basic Research Questions
Q. What are the fundamental synthetic pathways for preparing (Tetraaminophthalocyaninato)nickel(II), and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclotetramerization of tetraaminophthalonitrile precursors in the presence of nickel salts. Solvent choice (e.g., DMSO or toluene), temperature (130°C for 24 hours under inert gas), and stoichiometric ratios critically affect crystallinity and purity. Post-synthetic purification involves centrifugation, acid hydrolysis (0.1 M HCl), and solvent washing to remove unreacted ligands .
- Key Data :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMSO | High solubility |
| Temperature | 130°C | Accelerates cyclization |
| Purification | 0.1 M HCl soak | Removes byproducts |
Q. How do crystallographic parameters of (Tetraaminophthalocyaninato)nickel(II) complexes inform their electronic structure?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) reveals triclinic symmetry (space group P1) with lattice parameters a = 7.105 Å, b = 8.507 Å, c = 9.216 Å, and angles α = 108.723°, β = 108.396°, γ = 90.840°. These metrics correlate with ligand field distortions and d-orbital splitting, impacting redox behavior .
Q. What spectroscopic techniques are essential for characterizing (Tetraaminophthalocyaninato)nickel(II), and what are common pitfalls in interpretation?
- Methodological Answer : UV-Vis spectroscopy (Q-band at ~670 nm) identifies π-π* transitions, while FT-IR confirms amine and phthalocyanine ring vibrations. Challenges include overlapping peaks from solvent residues (e.g., DMSO at 1650 cm⁻¹) and incomplete ligand dissociation, requiring baseline correction and controlled drying .
Advanced Research Questions
Q. How can (Tetraaminophthalocyaninato)nickel(II) be integrated into carbon-based electrocatalysts for CO₂ reduction, and what metrics validate performance?
- Methodological Answer : Conjugation with graphite via SOCl₂-treated carbon powder enhances conductivity. Electrochemical testing in 0.1 M KHCO3 at -0.8 V vs. RHE reveals Faradaic efficiency (FE) for CO production. Key metrics include turnover frequency (TOF) and stability over 24-hour cycles. Contradictions in FE values often arise from variations in catalyst loading or electrolyte pH .
- Performance Data :
| Electrode Modification | FE (CO) | Stability (hours) |
|---|---|---|
| Ni(NH₂)₄Pc-GC | 92% | >24 |
| Unmodified NiPc | 45% | <12 |
Q. What statistical approaches resolve contradictions in catalytic activity data between (Tetraaminophthalocyaninato)nickel(II) and its octaamino analogue?
- Methodological Answer : Multivariate ANOVA accounts for variables like ligand density and surface defects. For instance, higher amino-group density in octaamino derivatives may reduce activity due to steric hindrance, requiring controlled synthesis batches and standardized electrochemical protocols .
Q. How do solvent coordination effects influence the redox behavior of (Tetraaminophthalocyaninato)nickel(II) in non-aqueous media?
- Methodological Answer : Cyclic voltammetry in DMF vs. acetonitrile shows shifts in Ni²⁺/Ni³⁺ redox potentials (±50 mV) due to solvent Lewis acidity. Data interpretation requires correction for ohmic drop and reference electrode calibration. Contradictory reports often omit solvent purity details, necessitating rigorous degassing .
Methodological Frameworks
Q. What criteria (e.g., FINER) ensure rigorous experimental design for studying (Tetraaminophthalocyaninato)nickel(II) derivatives?
- Answer : Apply the FINER framework:
- Feasible : Validate synthesis scalability via TGA (thermal stability >250°C).
- Novel : Compare catalytic performance against Co/Cu phthalocyanines.
- Ethical : Address nickel waste protocols (e.g., EDTA chelation).
- Relevant : Align with SDG 7 (affordable clean energy) via CO₂-to-fuel applications .
Q. How should researchers address discrepancies in reported crystallographic data for nickel phthalocyanine complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
